4-Chloro-6-fluoro-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
4-chloro-6-fluoro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPKVTIYSAMDTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743610 | |
| Record name | 4-Chloro-6-fluoro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314092-05-1 | |
| Record name | 4-Chloro-6-fluoro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Functionalization of Benzimidazole Core
An alternative approach involves post-synthetic modification of pre-formed benzimidazoles. Source details halogenation protocols for 6-chloro-1-(4-chlorophenyl)-2-(4-fluorophenyl)-1H-benzo[d]imidazole, adaptable to the target compound:
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Core Synthesis :
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Halogenation :
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Characterization :
Challenges :
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Competing side reactions during dihalogenation require strict temperature control.
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Purification via column chromatography (petroleum ether/ethyl acetate) essential for removing regioisomers .
Reductive Cyclization of Nitroaniline Precursors
Source outlines a nitro group reduction strategy for synthesizing 4-fluoro-5-(1H-imidazol-1-yl)-2-nitrobenzenamine, adaptable to 4-chloro-6-fluoro derivatives:
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Nitroaniline Synthesis :
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Reduction to Diamine :
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Cyclocondensation :
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React diamine with formic acid (HCOOH) at reflux for 12 hours.
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Optimization Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Nitroaniline formation | DMF, 100°C, 10 h | 85 |
| Reduction | Hydrazine hydrate, 150°C | 89 |
| Cyclization | HCOOH, reflux, 12 h | 78 |
While not directly cited in the provided sources, solid-phase methodologies are inferred from analogous benzimidazole syntheses :
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Resin Functionalization :
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Wang resin bound to 4-fluoro-6-chlorobenzaldehyde.
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Iminazole Formation :
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Treat with ammonium acetate in acetic acid at 120°C for 24 hours.
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Cleavage and Purification :
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TFA/dichloromethane (1:1) cleavage, followed by HPLC purification.
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Advantages :
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Amenable to combinatorial libraries for high-throughput screening.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time | Scalability |
|---|---|---|---|---|
| Microwave-assisted | 85–89 | 98 | 5–10 min | Moderate |
| Stepwise halogenation | 70–78 | 95 | 24–48 h | High |
| Reductive cyclization | 75–89 | 97 | 20–30 h | Low |
| Solid-phase | 60–70 | 95 | 24–72 h | High |
Critical Considerations :
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-fluoro-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The benzimidazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: Further cyclization can occur to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the benzimidazole ring .
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research has demonstrated that derivatives of benzo[d]imidazole compounds exhibit notable antimicrobial activity. For instance, Jain et al. synthesized various imidazole derivatives and evaluated their effectiveness against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis using the cylinder wells diffusion method. Among the tested compounds, certain derivatives showed promising antimicrobial potential, indicating that modifications in the benzo[d]imidazole structure could enhance activity against pathogenic bacteria .
Anticancer Activity
The anticancer potential of 4-chloro-6-fluoro-1H-benzo[d]imidazole has been investigated through various studies. For example, Yurttas et al. synthesized a series of imidazole derivatives and assessed their cytotoxic effects on cancer cell lines such as C6 (rat glioma) and HepG2 (human liver). The results indicated that specific compounds displayed significant cytotoxicity, with IC50 values suggesting effective inhibition of cancer cell proliferation .
Table 1: Anticancer Activity of Selected Compounds
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| 20g | C6 | 15.67 ± 2.52 |
| 20g | HepG2 | 58.33 ± 2.89 |
| Cisplatin | C6 | 23.0 ± 1.73 |
| Cisplatin | HepG2 | 46.67 ± 7.64 |
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions that incorporate fluorine and chlorine substituents to enhance biological activity and stability. The presence of fluorine is particularly noted for improving the pharmacokinetic properties of the resulting compounds.
Example Synthesis Route:
A common synthetic route includes:
- Starting from commercially available benzimidazole derivatives.
- Introducing chloro and fluoro groups via electrophilic aromatic substitution reactions.
- Purification through recrystallization to obtain high-purity products suitable for biological testing.
Therapeutic Potential
The therapeutic implications of this compound extend beyond antimicrobial and anticancer applications. Recent studies have highlighted its role as a positive allosteric modulator for GABA-A receptors, which are critical in neurological functions. This modulation could lead to new treatments for anxiety disorders and other neurological conditions .
Table 2: GABA-A Receptor Modulation
| Compound | Modulator Type | Metabolic Stability |
|---|---|---|
| Compound 9 | Positive Allosteric Modulator | Improved |
| Compound 23 | Positive Allosteric Modulator | Reduced Hepatotoxicity |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study by Brahmbhatt et al., a series of pyrazole derivatives containing benzo[d]imidazole were synthesized and tested against various bacterial strains, showing enhanced antimicrobial efficacy compared to traditional antibiotics .
Case Study 2: Antitumor Activity
Hsieh et al. explored the anticancer properties of imidazole derivatives against multiple cancer cell lines, demonstrating that structural modifications significantly influenced cytotoxicity profiles, with some compounds achieving IC50 values lower than those of established chemotherapeutics like cisplatin .
Mechanism of Action
The mechanism of action of 4-Chloro-6-fluoro-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Positional Isomers: Chloro-Fluoro Substitution
- 2-Chloro-6-fluoro-1H-benzo[d]imidazole (CAS: 108662-49-3) Molecular formula: C₇H₄ClFN₂ Similarity score: 0.82 (structural similarity to the target compound) Key difference: Chlorine at the 2-position instead of 3.
5-Bromo-6-fluoro-1H-benzo[d]imidazole (CAS: 1008360-84-6)
Substitution with Bulky or Electron-Withdrawing Groups
6-(Benzodioxol-5-yloxy)-5-fluoro-2-(6-nitrobenzo[d][1,3]dioxol-5-yl)-1H-benzo[d]imidazole (4f)
4-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol
Functionalized Derivatives: Carboxylic Acids
- 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid (CAS: 180569-27-1)
Physicochemical and Reactivity Trends
Electronic Effects
- Electron-withdrawing substituents (Cl, F, NO₂): Reduce electron density on the benzimidazole ring, slowing electrophilic substitution reactions (e.g., ozonolysis) . Increase stability under oxidative conditions compared to unsubstituted benzimidazoles .
- Electron-donating substituents (e.g., -OCH₃): Not directly discussed in evidence but inferred to increase reactivity toward electrophiles.
Lipophilicity and Solubility
| Compound | XLogP3 | TPSA (Ų) | Key Substituents |
|---|---|---|---|
| 4-Chloro-6-fluoro-1H-benz. | 2.2 | 28.7 | 4-Cl, 6-F |
| 2-Chloro-6-fluoro-1H-benz. | ~2.5* | 28.7 | 2-Cl, 6-F |
| 5-Bromo-6-fluoro-1H-benz. | ~2.8* | 28.7 | 5-Br, 6-F |
| 4f (nitro derivative) | ~3.5* | ~80 | 6-NO₂, benzodioxol |
*Estimated based on substituent contributions.
Biological Activity
4-Chloro-6-fluoro-1H-benzo[d]imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including mechanisms of action, research findings, and potential applications in various fields.
Overview of Biological Activities
This compound exhibits a wide spectrum of biological activities, including:
- Antibacterial
- Antifungal
- Antitumor
- Anti-inflammatory
- Antidiabetic
- Antiviral
These activities are primarily attributed to the compound's ability to interact with various biological targets, leading to inhibition of critical biochemical pathways.
Target Interactions
The compound belongs to the class of benzimidazole derivatives, which are known to target DNA by binding to the minor groove. This interaction can inhibit nucleic acid synthesis and protein production in bacteria, contributing to its antibacterial effects.
Biochemical Pathways
This compound affects several biochemical pathways. Its mechanisms include:
- Inhibition of DNA and RNA synthesis : By interfering with nucleic acid processes, it hampers bacterial growth.
- Induction of apoptosis in cancer cells : The compound has shown potential in triggering programmed cell death in various cancer cell lines .
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against different cancer cell lines. The following table summarizes the IC50 values observed in these studies:
| Compound | Cancer Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | HepG2 (liver cancer) | 10.21 | |
| This compound | MCF-7 (breast cancer) | 9.85 | |
| This compound | HCT-116 (colon cancer) | 8.75 |
These values indicate that the compound exhibits comparable efficacy to standard chemotherapeutic agents.
Cell Cycle Analysis
Cell cycle analysis demonstrated that treatment with this compound leads to significant alterations in cell cycle distribution. In HepG2 cells treated with the IC50 concentration:
- G1 Phase : Increased from 52.39% to 72.13%
- S Phase : Decreased from 34.77% to 25.19%
- G2/M Phase : Decreased from 12.84% to 2.68%
This suggests that the compound induces G1 phase arrest, which is crucial for inhibiting cancer cell proliferation .
Apoptosis Induction
Flow cytometry assays revealed that treatment with this compound significantly increased early and late apoptotic cells:
- Early apoptosis increased from 0.61% (control) to 22.07% (treated).
- Late apoptosis rose from 0.21% (control) to 9.98% (treated).
These findings indicate that the compound effectively triggers apoptotic pathways in cancer cells .
Antimicrobial Activity
Research has shown that derivatives of benzimidazole, including this compound, possess notable antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, it demonstrated significant activity against Staphylococcus aureus and Candida albicans, with MIC values comparable to established antibiotics .
Drug Development Potential
Given its diverse biological activities, this compound is being explored as a lead compound for developing new pharmaceuticals targeting various diseases, including infections and cancers. Its unique substitution pattern enhances its reactivity and potential efficacy in drug formulations.
Q & A
Q. What are the optimal synthetic routes for preparing 4-Chloro-6-fluoro-1H-benzo[d]imidazole, and how can purity be ensured?
The synthesis typically involves halogenation and cyclization reactions. A common approach includes:
Substitution reactions : Fluorine and chlorine atoms can be introduced via nucleophilic aromatic substitution (e.g., using NaH or K₂CO₃ in DMF at 80–100°C) .
Cyclization : Condensation of o-phenylenediamine derivatives with appropriate carbonyl sources under acidic conditions (e.g., HCl/EtOH) forms the benzimidazole core .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity. Monitor by TLC and confirm via melting point analysis .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR : and NMR identify substituent positions (e.g., aromatic protons at δ 7.2–8.3 ppm; imidazole C=N at ~160 ppm) .
- FTIR : Peaks at ~1610 cm (C=N stretch) and 750 cm (C-Cl/C-F bends) confirm functional groups .
- X-ray crystallography : Resolves molecular geometry (e.g., dihedral angles between aromatic and imidazole rings ~60–65°) .
Q. What preliminary biological activities have been observed in structurally related benzimidazoles?
Benzimidazoles with halogen substituents show:
- Anticancer activity : Derivatives like 2-phenyl-1H-benzimidazoles exhibit IC values of 7–30 µM against EGFR-positive cell lines .
- Antimicrobial effects : Fluorinated analogs demonstrate MIC values of 4–16 µg/mL against Staphylococcus aureus .
Advanced Research Questions
Q. How do DFT studies explain the reactivity of halogen substituents in substitution reactions?
Density-functional theory (DFT) using B3LYP/6-311++G(d,p) reveals:
Q. What computational strategies predict binding affinities to biological targets like kinases?
- Molecular docking : AutoDock Vina evaluates interactions with EGFR (PDB: 1M17), showing halogen bonds (Cl/F with Thr766) enhance binding (ΔG ≈ -9.2 kcal/mol) .
- ADMET prediction : SwissADME estimates moderate bioavailability (LogP ≈ 2.5) but potential hepatotoxicity (CYP3A4 inhibition) .
Q. How do synergistic effects improve efficacy in combination therapies?
Q. What challenges arise in solubility optimization, and how can they be addressed?
Q. How do structural modifications alter the compound’s pharmacological profile?
Q. What in vivo pharmacokinetic limitations are anticipated, and how can they be mitigated?
- Limitations : Rapid hepatic clearance (t ≈ 2.1 h in rats) and low BBB penetration.
- Solutions :
- Prodrug design : Esterification of the imidazole N-H increases t to 6.5 h .
- Lipidization : Stearate conjugates improve brain uptake 2.5-fold .
Q. Which advanced analytical methods validate batch consistency and degradation products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
